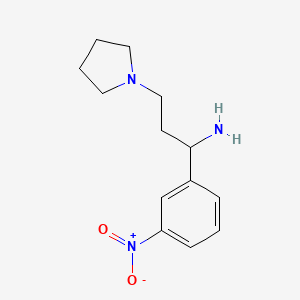
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring through a propanamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine typically involves the following steps:
Formation of Pyrrolidine: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dibromobutane with ammonia.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through a propanamine linker. This can be achieved using reductive amination, where the nitrophenyl ketone is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydrogenation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Reduction: 1-(3-Aminophenyl)-3-pyrrolidin-1-ylpropan-1-amine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of nitrophenyl compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the oxidative state of biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The propanamine linker provides flexibility, allowing the compound to fit into various binding sites.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-piperidin-1-ylpropan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Nitrophenyl)-3-morpholin-1-ylpropan-1-amine: Similar structure but with a morpholine ring.
Uniqueness
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is unique due to the specific positioning of the nitro group and the presence of the pyrrolidine ring. This combination provides distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c14-13(6-9-15-7-1-2-8-15)11-4-3-5-12(10-11)16(17)18/h3-5,10,13H,1-2,6-9,14H2 |
Clave InChI |
DPXXYMQUWQIWCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
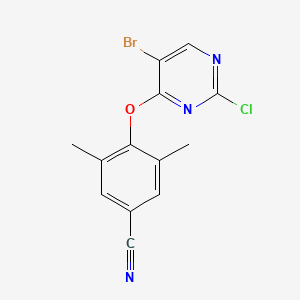
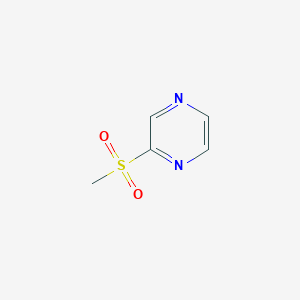

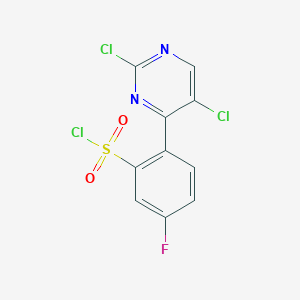
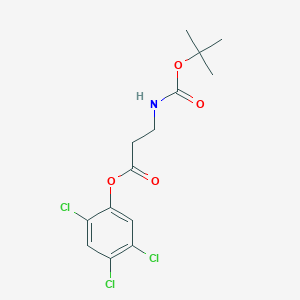
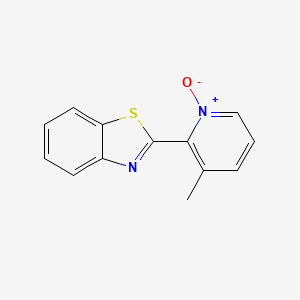
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
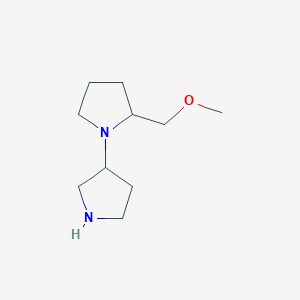
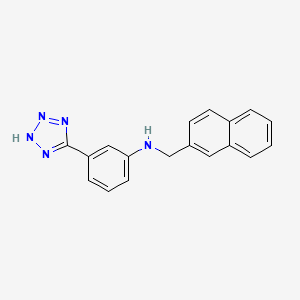
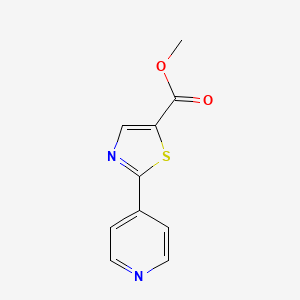
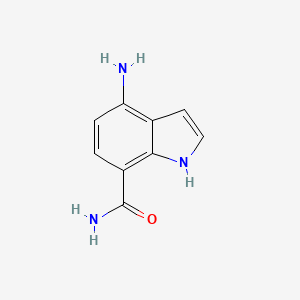
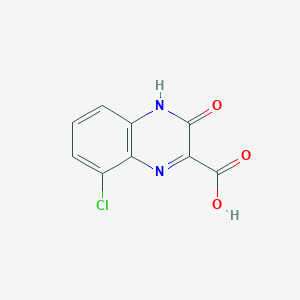
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)
